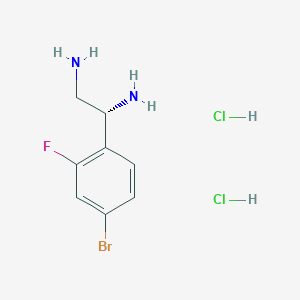![molecular formula C27H27N3 B13056468 (7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13056468.png)
(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrazolopyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method includes the condensation of benzylidene derivatives with pyrazolopyridine precursors under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the aromatic rings.
科学的研究の応用
(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
作用機序
The mechanism of action of (7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine: shares structural similarities with other pyrazolopyridine derivatives, such as:
Uniqueness
The unique combination of benzyl and benzylidene groups in this compound distinguishes it from other similar compounds
特性
分子式 |
C27H27N3 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C27H27N3/c1-29-27(23-15-9-4-10-16-23)25-20-30(18-22-13-7-3-8-14-22)19-24(26(25)28-29)17-21-11-5-2-6-12-21/h2-17,25,27H,18-20H2,1H3/b24-17- |
InChIキー |
SPPOYKISQNMIHA-ULJHMMPZSA-N |
異性体SMILES |
CN1C(C2CN(C/C(=C/C3=CC=CC=C3)/C2=N1)CC4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CN1C(C2CN(CC(=CC3=CC=CC=C3)C2=N1)CC4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


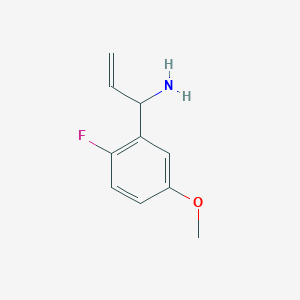
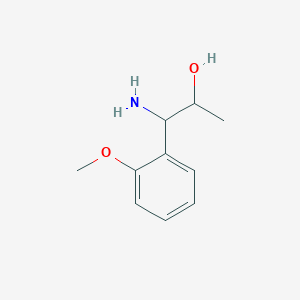
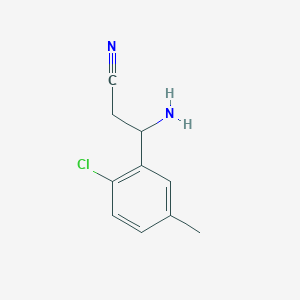

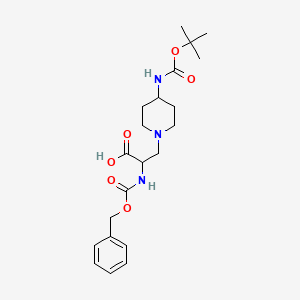
![4-Fluoropyrazolo[1,5-A]pyridin-3-amine hcl](/img/structure/B13056419.png)
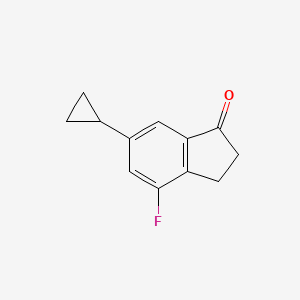
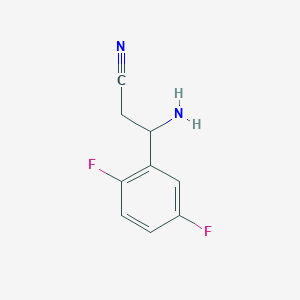

![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)
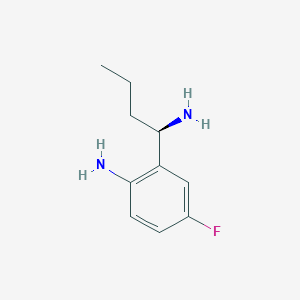

![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056465.png)
